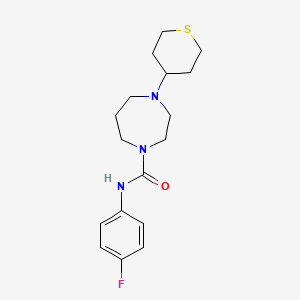

2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

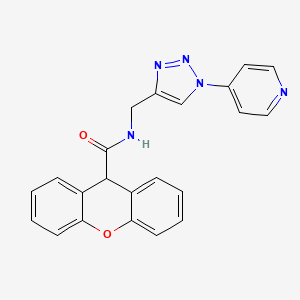

2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods and has been shown to have significant effects on biochemical and physiological processes in the body.

Scientific Research Applications

Bromination Techniques and Regioselectivity

Bromination techniques play a crucial role in the synthesis of similar compounds. For instance, bromination of isoquinoline can be achieved regioselectively using specific brominating agents and conditions, which is crucial for further chemical modifications and applications (Brown & Gouliaev, 2004).

Structural Modification and Binding Affinity

Structural modifications in the amine portion of substituted aminobutyl-benzamides, including compounds with tetrahydroisoquinoline structures, significantly affect their binding affinity and selectivity towards σ receptors. Such studies are essential for the development of ligands with potential therapeutic applications (Fan, Lever, & Lever, 2011).

Synthesis of Biologically Active Compounds

One-pot synthesis methods have been developed to produce dynamic 2-substituted benzoxazinones and their corresponding quinazolinones, which are expected to exhibit interesting biological activities (El-Hashash, Azab, & Morsy, 2016). This highlights the potential of such compounds in medicinal chemistry and drug discovery.

Ligand Synthesis for σ Receptors

Compounds with tetrahydroisoquinoline structures have been synthesized and evaluated as ligands for σ receptors, indicating their potential role in studying receptor interactions and therapeutic applications (Xu, Lever, & Lever, 2007).

Cobalt-Promoted Dimerization

Cobalt-promoted dimerization of aminoquinoline benzamides, including methodologies involving bromo and other substituents, demonstrates a pathway for synthesizing complex molecules, which could have implications in synthetic chemistry and drug development (Grigorjeva & Daugulis, 2015).

Fluorescent Sensor Development

Research into developing optical chemosensors based on structures similar to 2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide for the selective detection of metal ions, like Al3+, illustrates the utility of these compounds in environmental monitoring and biological research (Anand, Kumar, & Sahoo, 2018).

properties

IUPAC Name |

2-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPCWTNAWNYGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)

![9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735133.png)

![N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide](/img/structure/B2735138.png)

amino]acetamide](/img/structure/B2735139.png)

![N-(3-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735147.png)

![N-isobutyl-4-isopropyl-1,5-dioxo-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2735148.png)

![1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2735150.png)